molecular formula C10H20O B074256 Cyclodecanol CAS No. 1502-05-2

Cyclodecanol

Cat. No. B074256
CAS RN: 1502-05-2
M. Wt: 156.26 g/mol
InChI Key: WFRBMXFCEAHLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclodecanol involves eco-friendly processes. One notable method is the selective epoxidation of cyclododecatriene (CDT) with hydrogen peroxide, using hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) as a catalyst and water as a solvent. This is followed by the hydrogenation on Raney nickel catalyst to produce cyclodecanol, which is then oxidized to afford cyclododecanone with a total yield of 53.4% under optimum conditions (Feng et al., 2011).

Molecular Structure Analysis

The molecular structure of cyclodecanol and its derivatives plays a crucial role in determining its chemical properties and reactions. Studies such as the synthesis and conformation of cis-1,2-disubstituted cyclododecene provide insights into the preferred conformations and structural characteristics of cyclodecanol derivatives. These conformations are crucial for understanding the reactivity and potential applications of cyclodecanol (Han et al., 2010).

Chemical Reactions and Properties

Cyclodecanol undergoes various chemical reactions, highlighting its versatility. For instance, it is utilized in the synthesis of macrocyclic compounds, such as muscone, and plays a significant role in the synthesis of perfumes. Its ability to act as a synthon for synthesizing fused heterocycles and macrocyclic systems incorporating nitrogen heterocycles of different ring sizes demonstrates its utility in organic synthesis and industrial applications (Zhao, 2010) (Zoorob et al., 2012).

Scientific Research Applications

  • Enzymatic Applications and Biotechnology : Cyclodextrin glucanotransferases (CGTases) are important in producing cyclodextrins from starch. These enzymes are used in synthesizing glycosylated molecules and as antistaling agents in baking (Leemhuis, Kelly, & Dijkhuizen, 2009).

  • Pharmaceutical Applications : Cyclodextrins enhance the bioavailability of drugs, forming water-soluble inclusion complexes with small molecules. They are biocompatible, non-immunogenic, and have low toxicity (Davis & Brewster, 2004).

  • Diverse Industrial Uses : Cyclodextrins have extensive uses in pharmaceuticals, cosmetics, food, textiles, and the chemical industry. Their ability to form host–guest inclusion complexes contributes to their versatility (Sharma & Baldi, 2016).

  • Analytical Chemistry : In analytical chemistry, cyclodextrins are used for sample preparation, sensitivity and selectivity improvement, enantio-separation, and in creating single-molecule sensors (Szente & Szeman, 2013).

  • Cyclodextrin Science in Enzyme Technology : Cyclodextrins are studied for their unique properties and applications in biotechnology (Villalonga, Cao, & Fragoso, 2007).

  • Pharmaceutical Formulations : They are used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs (Jansook, Ogawa, & Loftsson, 2018).

  • Catalysis in Organic Synthesis : Cyclodextrins are used in catalyzing organic reactions due to their inclusion capabilities with small organic molecules (Bai et al., 2017).

  • Cultural Heritage Conservation : Cyclododecane (CDD), a derivative, is used as a temporary consolidant for materials in cultural heritage (Sadek, Berrie, & Weiss, 2018).

  • Environmental Applications : Cyclodextrins are used in bioremediation technologies for contaminated soils, enhancing the biodegradation of pollutants (Molnár et al., 2005).

  • Molecular Modeling Studies : Research in cyclodextrins includes molecular modeling to understand their structural, dynamic, and energetic features (Zhao et al., 2016).

  • Drug Delivery Systems : Cyclodextrins are key in drug delivery systems, especially for proteins, peptides, and gene delivery (Challa, Ahuja, Ali, & Khar, 2005).

  • Oilfield Applications : Cyclodextrin-based materials are applied in oilfields, improving the performance of petroleum chemicals and oil exploration efficiency (Tang et al., 2020).

Safety And Hazards

Cyclodecanol may form combustible dust concentrations in air. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

cyclodecanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRBMXFCEAHLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061737
Record name Cyclodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclodecanol

CAS RN

1502-05-2
Record name Cyclodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLODECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclodecanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecanol
Reactant of Route 2
Cyclodecanol
Reactant of Route 3
Cyclodecanol
Reactant of Route 4
Reactant of Route 4
Cyclodecanol
Reactant of Route 5
Cyclodecanol
Reactant of Route 6
Cyclodecanol

Citations

For This Compound
375
Citations
EJ Valente, DM Pawar, EA Noe - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
Cyclodecanol crystals, C10H20O, grown by slow sublimation, occur in the monoclinic system in space group P21/n. The carbocycle has the more stable diamond-lattice boat–chair–…
Number of citations: 3 scripts.iucr.org
LA Paquette, OM Moradei, P Bernardelli… - Organic Letters, 2000 - ACS Publications
The structure attributed to sclerophytin A, a cytotoxic soft coral metabolite, was synthesized in an enantioselective manner from (5S)-5-(d-menthyloxy)-2(5H)-furanone. The spectral …
Number of citations: 74 pubs.acs.org
WF Huffman - 1972 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 2 search.proquest.com
RE Partch - 1970 - arch.neicon.ru
Transannular reactions in, and rearrangement of, the cyclodecane system in the lead tetra-acetate oxidation of cyclodecanol … Transannular reactions in, and rearrangement of, the …
Number of citations: 0 arch.neicon.ru
ML Mihailović, V Andrejević, M Jakovljević… - Journal of the …, 1970 - pubs.rsc.org
… Summary The reaction of Pb(OAc), with cyclodecanol (1) towards Pb(OAc),. In refluxing benzene this alcohol gives a variety of products (Scheme A), most of which are (1) gives …
Number of citations: 0 pubs.rsc.org
AC Cope, M Brown, GL Woo - Journal of the American Chemical …, 1965 - ACS Publications
… Formation of cis- and trans-decalin in the reaction of cyclodecanol and hydrogen bromide and formation of cw-bicyclo[3.3.0]octane and bicyclo[5.1.0]octane can be explained by …
Number of citations: 21 pubs.acs.org
O Červinka, J Budilová, M Daněček - Collection of Czechoslovak …, 1967 - cccc.uochb.cas.cz
A resolution into optical antipodes of trans-cycloalkenes has been performed at trans-cyclo-octene1 by means of a platinum metal complex of (+)-or (-)-trans-dichloro-(trans-cyclo'octenyl…
Number of citations: 1 cccc.uochb.cas.cz
M Turkmen, NP Bahadirli, A Mert - International Conference on …, 2016 - academia.edu
Five different Coriander (Coriandrum sativum L.) obtained from different sources were cultivated under Hatay ecological conditions used as a plant material. To determine essential oil …
Number of citations: 4 www.academia.edu
AC Cope, RJ Cotter, GG Roller - Journal of the American …, 1955 - ACS Publications
… Hydrogenation of the unsaturated alcohol VI in the presence of platinum yielded cyclodecanol, while with a palladium catalyst a mixture of cyclodecanol and cyclodecanone tvas …
Number of citations: 26 pubs.acs.org
AC Cope, MJ Youngquist - Journal of the American Chemical …, 1962 - ACS Publications
The acetates, benzoates, hydrogen phthalates and S-methyl xanthates of cycloóctanol and cyclodecanol havebeen pyro-lyzed, and the pyrolysates have been analyzed with emphasis …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.